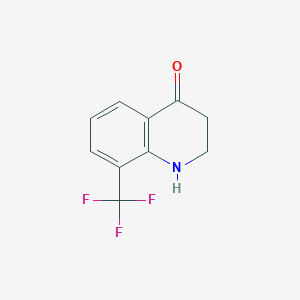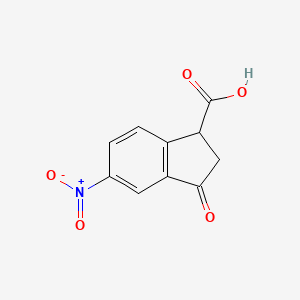
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazole ring and have comparable medicinal applications.
Uniqueness
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 2-(1-pyridin-2-ylimidazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)6-9-7-14(8-13-9)10-4-2-3-5-12-10/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
SFNTUMKKWPXIPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CN(C=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)
![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


